

Spectroscopic Analysis of 1-Phenylethylamine Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	1-Phenylethylamine hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Phenylethylamine Hydrochloride**, a compound of interest in pharmaceutical research and development. This document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for 1-Phenylethylamine and its hydrochloride salt. It is important to note that the protonation of the amine group in the hydrochloride salt leads to characteristic changes in the spectra, particularly in the chemical shifts of nearby protons and carbons, and in the N-H stretching region of the IR spectrum.

Table 1: ¹H NMR Spectroscopic Data of (S)-1-Phenylethylammonium Hydrochloride

Chemical Shift (ppm)	Multiplicity	Assignment
Data not explicitly available in		
a tabulated format in the		
searched resources.		



Note: A ¹H NMR spectrum of (S)-1-phenylethylammonium hydrochloride in D₂O is available in scientific literature, however, a corresponding table of chemical shifts was not provided in the accessible resources.

Table 2: 13C NMR Spectroscopic Data of 1-Phenylethylamine Hydrochloride

Chemical Shift (ppm)	Assignment
Quantitative data not available in the searched	
resources.	

Table 3: IR Spectroscopic Data of 1-Phenylethylamine Hydrochloride

Wavenumber (cm ⁻¹)	Assignment
Quantitative peak data not available in the searched resources.	

Note: While the existence of IR spectra for **1-Phenylethylamine Hydrochloride** is mentioned, specific peak assignments in a tabulated format were not found in the publicly available resources searched. The IR spectrum is expected to show characteristic peaks for the aromatic ring, C-H bonds, and the ammonium group (N-H stretches).

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **1-Phenylethylamine Hydrochloride**.

Materials:

- 1-Phenylethylamine Hydrochloride sample
- Deuterated solvent (e.g., Deuterium Oxide, D2O, or Methanol-d4, CD3OD)



- NMR tube (5 mm diameter)
- · Pipette and filter

Procedure:

- Sample Preparation:
 - Weigh approximately 5-20 mg of the 1-Phenylethylamine Hydrochloride sample for ¹H
 NMR, and 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
 - Ensure complete dissolution. Gentle vortexing or sonication may be applied if necessary.
- Sample Filtration:
 - To remove any particulate matter that could affect the spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube.
- Sample Loading:
 - The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
 - Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the IR spectrum of solid **1-Phenylethylamine Hydrochloride**.



Materials:

- 1-Phenylethylamine Hydrochloride sample
- Potassium Bromide (KBr), spectroscopy grade
- Agate mortar and pestle
- · Pellet press
- IR spectrometer

Procedure:

- Sample Preparation:
 - Place approximately 1-2 mg of the 1-Phenylethylamine Hydrochloride sample into a clean, dry agate mortar.
 - Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.
 - Thoroughly grind the sample and KBr together using the pestle until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer a portion of the mixture to the pellet die of a hydraulic press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.
- Data Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.
 - Record the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

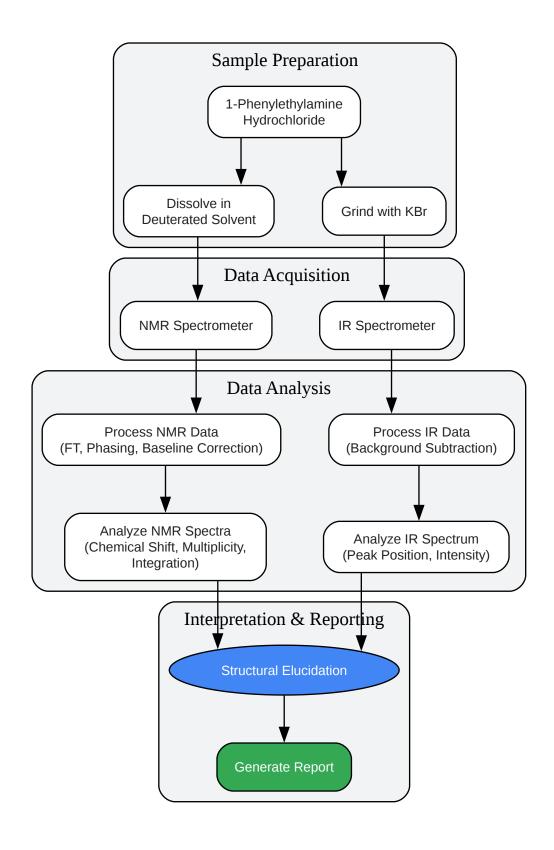


 Acquire a background spectrum of a blank KBr pellet to subtract any atmospheric and instrumental interferences.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1-Phenylethylamine Hydrochloride**.





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Caption: Workflow for Spectroscopic Analysis.







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